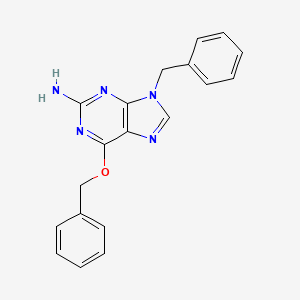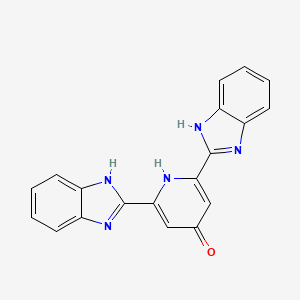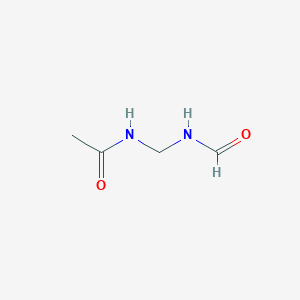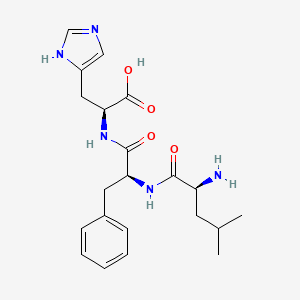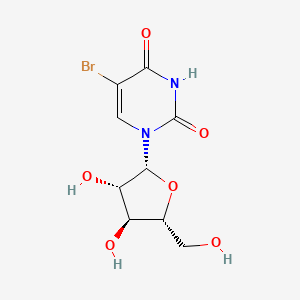![molecular formula C20H21NO2 B12931776 [4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid CAS No. 88561-05-1](/img/structure/B12931776.png)
[4-(1-Butyl-1H-indol-2-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in various bioactive molecules has made it a significant target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid typically involves the construction of the indole core followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions. Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents.
For the specific synthesis of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid, a multi-step process can be employed. The initial step involves the formation of the indole core, followed by the introduction of the butyl group at the nitrogen atom and the phenylacetic acid moiety at the 2-position of the indole ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of indole derivatives, including 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments, to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives with potential biological activities.
Scientific Research Applications
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes, receptors, and signaling pathways. The indole moiety can bind to various biological targets with high affinity, modulating their activity and leading to diverse biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
The uniqueness of 2-(4-(1-Butyl-1H-indol-2-yl)phenyl)acetic acid lies in its specific structural features, such as the butyl group at the nitrogen atom and the phenylacetic acid moiety at the 2-position of the indole ring. These structural modifications can influence its biological activity, pharmacokinetic properties, and potential therapeutic applications.
Properties
CAS No. |
88561-05-1 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[4-(1-butylindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C20H21NO2/c1-2-3-12-21-18-7-5-4-6-17(18)14-19(21)16-10-8-15(9-11-16)13-20(22)23/h4-11,14H,2-3,12-13H2,1H3,(H,22,23) |
InChI Key |
LOGDFSKZPSMVHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


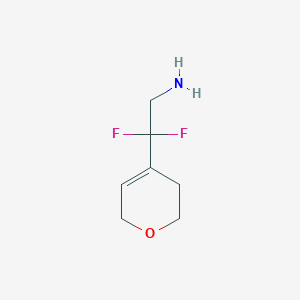
![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
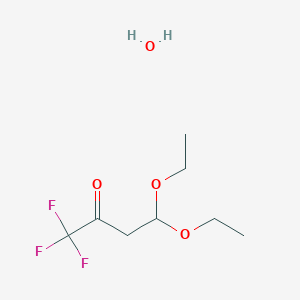
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)

